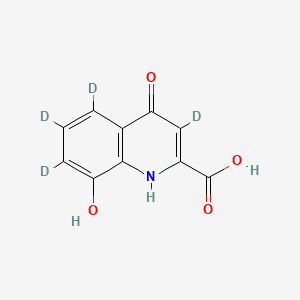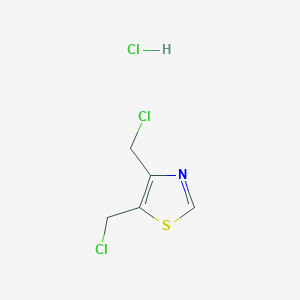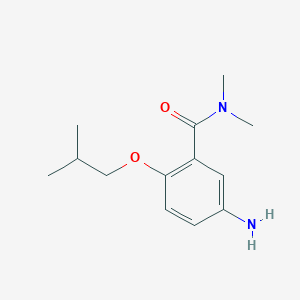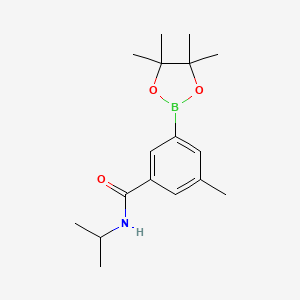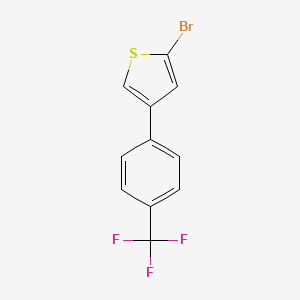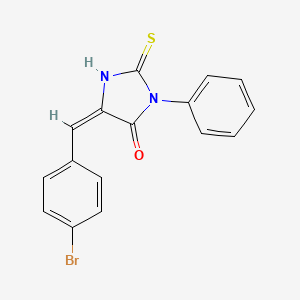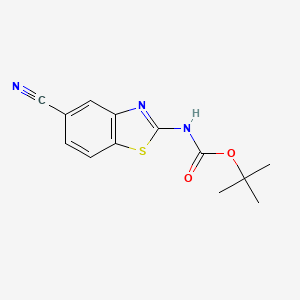
2-(Boc-amino)benzothiazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Boc-amino)benzothiazole-5-carbonitrile is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group at the second position and a cyano group at the fifth position of the benzothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)benzothiazole-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-aminobenzothiazole.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step yields 2-(Boc-amino)benzothiazole.
Introduction of the Cyano Group: The protected intermediate is then subjected to a cyanation reaction. This can be achieved using reagents such as copper(I) cyanide (CuCN) in the presence of a suitable catalyst under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Boc-amino)benzothiazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino group.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Cyclization: Catalysts such as palladium on carbon (Pd/C) can facilitate cyclization reactions.
Major Products Formed
Substitution Products: Various substituted benzothiazoles.
Deprotected Amines: 2-amino-5-cyanobenzothiazole.
Cyclized Products: Complex heterocyclic compounds with potential biological activity.
Applications De Recherche Scientifique
2-(Boc-amino)benzothiazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Material Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: The compound is employed in the design of probes for biological imaging and diagnostics.
Mécanisme D'action
The mechanism of action of 2-(Boc-amino)benzothiazole-5-carbonitrile depends on its specific application. In medicinal chemistry, the compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: Lacks the Boc protection and cyano group, making it more reactive.
2-(Boc-amino)benzothiazole: Similar structure but without the cyano group.
5-Cyanobenzothiazole: Contains the cyano group but lacks the Boc-protected amino group.
Uniqueness
2-(Boc-amino)benzothiazole-5-carbonitrile is unique due to the presence of both the Boc-protected amino group and the cyano group, which provide distinct reactivity and stability
Propriétés
Numéro CAS |
2227990-06-7 |
|---|---|
Formule moléculaire |
C13H13N3O2S |
Poids moléculaire |
275.33 g/mol |
Nom IUPAC |
tert-butyl N-(5-cyano-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C13H13N3O2S/c1-13(2,3)18-12(17)16-11-15-9-6-8(7-14)4-5-10(9)19-11/h4-6H,1-3H3,(H,15,16,17) |
Clé InChI |
HDTVFYZNPBDWJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B15340169.png)
![4-Amino-2-[1-[(2-methoxyethyl)sulfonyl]-4-pyrazolyl]pyrimidine](/img/structure/B15340181.png)
![5-[(Cyclopentylamino)methyl]-2-methoxyphenol](/img/structure/B15340189.png)
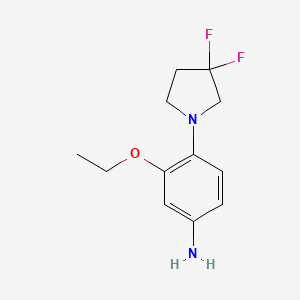
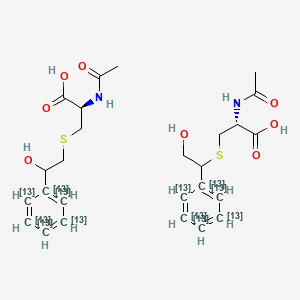
![N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B15340201.png)

